ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as ethyl, fluorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been reported to achieve high yields under mild conditions . This method is advantageous due to its rapid synthesis, mild reaction conditions, and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, isopropyl alcohol, and chloroform, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its inhibitory activity against tyrosinase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the conversion of tyrosine to melanin . Additionally, its neuroprotective effects are linked to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives such as:
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate
- Ethyl (2Z)-2-(Aryl)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties. The presence of the fluorophenyl group, in particular, enhances its inhibitory activity against certain enzymes and its potential as a neuroprotective agent.
Properties
Molecular Formula |
C18H19FN2O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19FN2O3S/c1-4-13-16(22)21-15(11-7-6-8-12(19)9-11)14(17(23)24-5-2)10(3)20-18(21)25-13/h6-9,13,15H,4-5H2,1-3H3 |
InChI Key |
LYNAODSMKSPYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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